molecular formula C16H14N2O B5230532 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

Cat. No. B5230532
M. Wt: 250.29 g/mol
InChI Key: NBHPUHSDPPPRIW-UHFFFAOYSA-N
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Description

3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the family of indole derivatives. It is commonly referred to as MMPI or 3M-2I. This compound has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, it has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one are complex and varied. It has been found to modulate the expression of various genes and proteins, which can lead to changes in cell growth, differentiation, and apoptosis. Additionally, it has been shown to have anti-inflammatory effects, which can help to reduce the severity of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is its high yield and purity, which makes it suitable for use in a wide range of lab experiments. Additionally, it has been found to be relatively stable and easy to handle. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for the research and development of 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. Some possible areas of focus include:
1. Further investigation of its anti-cancer properties and potential applications in cancer therapy.
2. Exploration of its potential applications in the treatment of neurodegenerative diseases.
3. Development of new synthetic methods for the production of this compound.
4. Investigation of its potential applications in the treatment of inflammatory diseases.
5. Examination of its mechanism of action and identification of its molecular targets.
Conclusion:
In conclusion, 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a promising compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its synthesis method is relatively straightforward, and it has been found to exhibit a wide range of pharmacological effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research and development in this area.

Synthesis Methods

The synthesis of 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one involves the condensation of 3-methylbenzylamine and isatin in the presence of an acid catalyst. The reaction takes place at a high temperature and produces a yellow-orange solid, which is then purified through recrystallization. The yield of the reaction is typically high, and the purity of the final product can be verified through various analytical techniques, such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

3-[(3-methylphenyl)iminomethyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-5-4-6-12(9-11)17-10-14-13-7-2-3-8-15(13)18-16(14)19/h2-10,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHPUHSDPPPRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

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